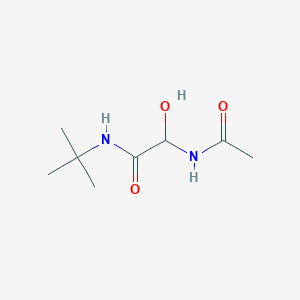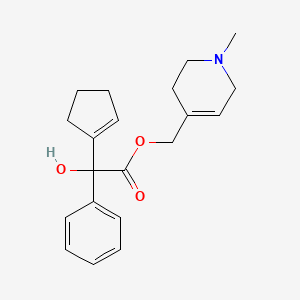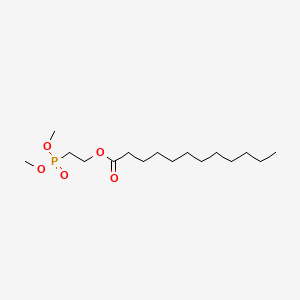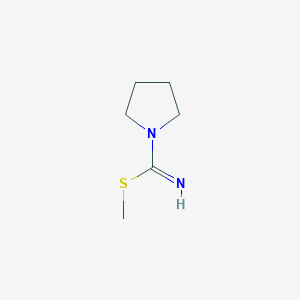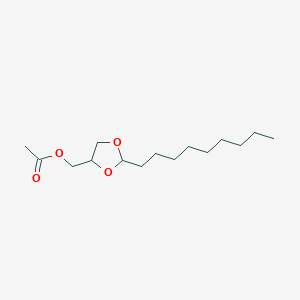
(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound with the molecular formula C15H28O4. It is known for its unique structure, which includes a dioxolane ring and a nonyl chain. This compound is used in various applications, including as a fragrance ingredient and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of nonyl alcohol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (2-Nonyl-1,3-dioxolan-4-yl)methyl acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The dioxolane ring and nonyl chain play crucial roles in its binding affinity and specificity. The compound can activate or inhibit various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Decyl-1,3-dioxolan-4-yl)methyl acetate
- (2-Octyl-1,3-dioxolan-4-yl)methyl acetate
- (2-Heptyl-1,3-dioxolan-4-yl)methyl acetate
Uniqueness
(2-Nonyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific nonyl chain length, which influences its physical and chemical properties. This compound exhibits distinct reactivity and biological activity compared to its analogs with different alkyl chain lengths. Its unique structure makes it valuable in various applications, particularly in fragrance formulation and scientific research.
Properties
CAS No. |
7249-15-2 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
(2-nonyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15-18-12-14(19-15)11-17-13(2)16/h14-15H,3-12H2,1-2H3 |
InChI Key |
DEBZHLHXSAVVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OCC(O1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



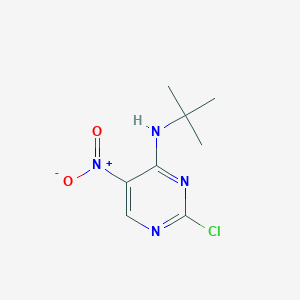



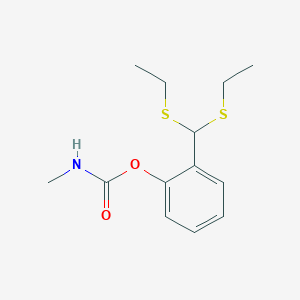
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
